7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the 2,4-dichlorophenyl group.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced.
Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and related pathways.
Medicine: Possible applications in drug development, particularly for conditions involving purine analogs.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,3-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-butylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-3-4-5-8-28-9-11-29(12-10-28)21-25-19-18(20(31)26-22(32)27(19)2)30(21)14-15-6-7-16(23)13-17(15)24/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBVEIPVXKZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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